Quinethazone

Description

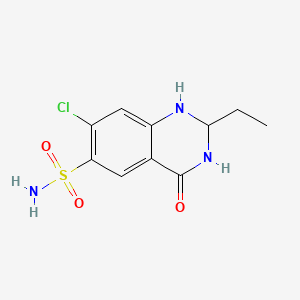

Quinethazone is a member of the class of quinazolines that is quinazolin-4-one substituted at positions 2, 6 and 7 by ethyl, sulfamoyl and chloro groups respectively; a thiazide-like diuretic used to treat hypertension. It has a role as an antihypertensive agent and a diuretic.

This compound, marketed as Hydromox, is a thiazide diuretic indicated for hypertension. Patients may experience adverse reactions such as dizziness, dry mouth, nausea, and hypokalemia.

This compound is a long-acting, quinazolinesulfonamide derivative with thiazide-like diuretic activity. This compound acts in a similar manner to that of other typical thiazide diuretics and is no longer commercially available in the United States.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1963 and is indicated for cardiovascular disease.

RN given for cpd without isomeric designation

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMTXLNIQSRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O3S | |

| Record name | QUINETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023548 | |

| Record name | Quinethazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fibrous crystals or white powder. (NTP, 1992), Solid | |

| Record name | QUINETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinethazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in acetone, alcohol., 1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300, 1 G SOL IN 125 ML PROPYLENE GLYCOL, 1 G SOL IN 500 ML ALCOHOL, For more Solubility (Complete) data for QUINETHAZONE (8 total), please visit the HSDB record page., 2.51e+00 g/L | |

| Record name | QUINETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinethazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinethazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Fibrous crystals from 50% acetone, WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |

CAS No. |

73-49-4 | |

| Record name | QUINETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinethazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinethazone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinethazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINETHAZONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinethazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinethazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINETHAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455E0S048W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinethazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 to 486 °F (NTP, 1992), 250-252 °C, 251 °C | |

| Record name | QUINETHAZONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20980 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinethazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinethazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Preliminary Investigation of Quinethazone's Diuretic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary diuretic effects of Quinethazone, a thiazide-like diuretic. The document synthesizes available data on its mechanism of action, experimental protocols, and quantitative outcomes from early clinical and preclinical studies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Mechanism of Diuretic Action

This compound exerts its primary diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased luminal concentration of these ions leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis).[1]

The antihypertensive mechanism of this compound is not fully elucidated but is thought to involve secondary actions beyond its diuretic effect. These may include the inhibition of carbonic anhydrases in vascular smooth muscle and the activation of large-conductance calcium-activated potassium (KCa) channels, leading to vasodilation.[1]

Signaling Pathways and Molecular Interactions

The primary signaling pathway, or more accurately, the direct molecular interaction, involves this compound binding to and inhibiting the Na+/Cl- cotransporter. The subsequent effects on water and electrolyte balance are a direct consequence of this inhibition.

A potential secondary mechanism contributing to this compound's antihypertensive effect involves its action on vascular smooth muscle cells.

Experimental Protocols

Human Volunteer Study

A comparative study on the diuretic effects of this compound, chlorothiazide, and a placebo was conducted on 27 student volunteers.[2]

-

Study Design: A controlled, double-blind clinical bioassay.

-

Subjects: 27 student volunteers divided into three groups of nine.

-

Treatments:

-

Group 1: 50 mg this compound

-

Group 2: 500 mg Chlorothiazide

-

Group 3: Lactose placebo

-

-

Procedure:

-

Subjects were administered the assigned treatment.

-

Urine was collected for three consecutive 90-minute periods.

-

-

Measurements:

-

Urine volume

-

Urine pH

-

Sodium and potassium concentrations (measured by flame photometry)

-

Chloride concentration (measured by the Volhard technique)

-

Preclinical Study in Rats

The same comparative study also included an evaluation in rats.[2]

-

Animals: The specific strain and number of rats per group were not detailed in the available abstract.

-

Treatments: The dosages for the rat study were not specified in the abstract.

-

Procedure: A standard diuretic screening method for rats was likely employed, involving oral or parenteral administration of the compounds and subsequent urine collection over a defined period.

-

Measurements: Similar to the human study, urine volume and electrolyte concentrations were likely measured.

Quantitative Data

The following tables summarize the quantitative data on the diuretic effects of this compound and a placebo in human volunteers, as reported by Hamilton and Gowdey (1966).[2]

Table 1: Mean Urine Flow in Human Volunteers (ml/90 min)

| Treatment Group | 0-90 min | 90-180 min | 180-270 min |

| Placebo (n=9) | 165 | 115 | 85 |

| This compound (50 mg; n=9) | 330 | 250 | 170 |

Table 2: Mean Electrolyte Excretion in Human Volunteers (mEq/90 min)

| Treatment Group | Sodium (Na+) | Potassium (K+) | Chloride (Cl-) |

| 0-90 min | |||

| Placebo | 12.0 | 4.0 | 10.0 |

| This compound | 35.0 | 7.0 | 38.0 |

| 90-180 min | |||

| Placebo | 8.0 | 3.5 | 7.0 |

| This compound | 25.0 | 6.0 | 28.0 |

| 180-270 min | |||

| Placebo | 6.0 | 3.0 | 5.0 |

| This compound | 15.0 | 5.0 | 18.0 |

Table 3: Mean Sodium-to-Potassium (Na+/K+) Excretion Ratio in Human Volunteers

| Treatment Group | 0-90 min | 90-180 min | 180-270 min |

| Placebo | 3.0 | 2.3 | 2.0 |

| This compound | 5.0 | 4.2 | 3.0 |

Experimental Workflow

The general workflow for a preliminary investigation of a novel diuretic agent, based on the cited studies, can be visualized as follows.

Conclusion

The preliminary investigations of this compound demonstrate its efficacy as a diuretic agent. The available data from early studies in human volunteers clearly indicate a significant increase in urine output and the excretion of sodium and chloride, with a lesser effect on potassium excretion, when compared to a placebo.[2] The primary mechanism of action is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. Further research is warranted to fully elucidate the secondary mechanisms that contribute to its antihypertensive effects. This technical guide provides a foundational understanding for researchers and professionals in the field of pharmacology and drug development.

References

An In-depth Technical Guide to the Chemical Structure of Quinethazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of Quinethazone, a thiazide-like diuretic. The document details its molecular architecture, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Nomenclature

This compound is a synthetic organic compound belonging to the quinazoline class of molecules.[1] Its structure features a tetrahydro-quinazolinone core substituted with an ethyl group, a chloro group, and a sulfonamide group, the last of which is critical for its diuretic activity.

The IUPAC name for this compound is 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide .[1] The chemical structure is visualized below.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below. These parameters are essential for understanding its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, and receptor interaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ClN₃O₃S | [1] |

| Molecular Weight | 289.74 g/mol | [1] |

| IUPAC Name | 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide | [1] |

| CAS Number | 73-49-4 | [1] |

| Physical Description | Fibrous crystals or white powder | [1] |

| Water Solubility | 0.15 g/L (at 25 °C) | [2] |

| Other Solubilities | Soluble in acetone and alcohol | [1] |

| pKa | 9.3 (Uncertain), 10.7 (Uncertain) | [2] |

| LogP (XlogP) | 1.2 |

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC) , encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the kidney.[3] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increased excretion of water (osmotic diuresis), sodium, and chloride, which reduces extracellular fluid volume and subsequently lowers blood pressure.[3] Additionally, this compound has been noted to be a weak inhibitor of carbonic anhydrase.[3]

The workflow below illustrates this primary mechanism of action.

Experimental Protocols

The structural elucidation and characterization of this compound involve several key analytical techniques. Below are detailed methodologies for its synthesis and structural analysis.

The original synthesis of this compound was reported by Cohen et al. in 1960. While the full historical text is not detailed here, a representative modern synthesis for a quinazolinone derivative involves a cyclocondensation reaction.

-

Reaction Setup : A mixture of 2-amino-4-chloro-5-sulfamoyl-N-ethylaniline (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask is heated under reflux in an inert solvent such as ethanol.

-

Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) until the starting material is consumed.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure this compound product.[4]

-

Characterization : The final product's identity and purity are confirmed using techniques described below (NMR, MS).

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition : The proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon NMR spectrum is acquired on the same instrument. A proton-decoupled sequence (e.g., DEPT or APT) is used to simplify the spectrum and provide information on the type of carbon (CH, CH₂, CH₃, C).[5] A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.[6]

-

Data Analysis : The chemical shifts (δ), integration values, and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the presence of the ethyl group, the aromatic protons, and the overall molecular structure.[5][7]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Sample Preparation : A dilute solution of this compound (approx. 10-100 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization : The sample is introduced into a high-resolution mass spectrometer (HRMS) using an appropriate ionization source, such as Electrospray Ionization (ESI).[5]

-

Data Acquisition : The mass spectrum is acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy (<5 ppm).[8]

-

Data Analysis : The spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻), which should correspond to the calculated exact mass of this compound (C₁₀H₁₂ClN₃O₃S). The isotopic pattern, particularly the M+2 peak characteristic of a chlorine-containing compound, is also verified.[4][5]

To obtain the definitive three-dimensional atomic arrangement, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth : High-quality single crystals of this compound are grown.[9] A common method is slow evaporation, where a saturated solution of the compound in a suitable solvent (e.g., acetone) is left undisturbed in a loosely covered vial for several days to weeks.[10]

-

Crystal Selection and Mounting : A suitable crystal (typically >0.1 mm in all dimensions, with no visible defects) is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11]

-

Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield the final, precise 3D structure, including bond lengths and angles.[12]

References

- 1. This compound | C10H12ClN3O3S | CID 6307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (1.5 G) | 73-49-4 [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 8. tandfonline.com [tandfonline.com]

- 9. How To [chem.rochester.edu]

- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

Quinethazone's Enigmatic Role as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinethazone, a quinazoline-based sulfonamide, has long been utilized as a thiazide-like diuretic for the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[2] However, a secondary and less characterized pharmacological activity of this compound is its role as a carbonic anhydrase (CA) inhibitor.[3][4] This technical guide provides an in-depth exploration of this compound's interaction with carbonic anhydrases, summarizing the available (though limited) data, detailing relevant experimental protocols for studying such interactions, and visualizing the proposed signaling pathways.

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] With at least 15 known isoforms in humans, these enzymes play critical roles in a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[6] The inhibition of specific CA isoforms is a therapeutic strategy for various conditions such as glaucoma, epilepsy, and cancer.[7] Thiazide and thiazide-like diuretics, including this compound, possess a primary sulfamoyl moiety (SO2NH2), a key structural feature for binding to the zinc ion within the active site of carbonic anhydrases.[3]

While this compound is generally classified as a "weak" carbonic anhydrase inhibitor, its contribution to the overall antihypertensive effect is an area of ongoing investigation. It is hypothesized that the vasodilation observed with some thiazide-like diuretics may be, in part, mediated through their action on vascular carbonic anhydrases.[8]

Quantitative Data on Carbonic Anhydrase Inhibition

A comprehensive search of the scientific literature reveals a notable absence of specific quantitative inhibition data (Ki or IC50 values) for this compound against the various human carbonic anhydrase isoforms. However, to provide a valuable comparative context for researchers, the following table summarizes the dissociation constants (Kd) for a range of structurally related thiazide and thiazide-like diuretics, as determined by Žutautas et al. (2021) using a fluorescent thermal shift assay (FTSA). This data highlights the general inhibitory profile of this class of sulfonamide-containing drugs against twelve human CA isoforms.

Table 1: Dissociation Constants (Kd, nM) of Thiazide and Thiazide-like Diuretics for Human Carbonic Anhydrase Isoforms

| Compound | hCA I | hCA II | hCA III | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |

| Hydrochlorothiazide | 2,800 | 250 | >30,000 | 310 | 1,200 | 450 | 1,500 | 120 | 80 | 35 | 90 | 150 |

| Chlorthalidone | 1,200 | 90 | >30,000 | 150 | 350 | 180 | 600 | 40 | 30 | 15 | 25 | 50 |

| Indapamide | 15,000 | 1,500 | >30,000 | 800 | 4,000 | 2,000 | 5,000 | 300 | 150 | 80 | 200 | 400 |

| Metolazone | 5,000 | 400 | >30,000 | 250 | 1,000 | 500 | 2,000 | 100 | 60 | 25 | 70 | 120 |

| Bendroflumethiazide | >30,000 | 8,000 | >30,000 | >30,000 | >30,000 | >30,000 | >30,000 | 5,000 | 3,000 | 2,000 | 4,000 | 6,000 |

Data extracted from Žutautas et al. (2021). It is crucial to note that This compound was not evaluated in this study , and its specific binding affinities remain to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of sulfonamide inhibitors with carbonic anhydrases.

Stopped-Flow CO2 Hydration Assay

This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of CO2.

Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton. A pH indicator, such as phenol red, is used, and the change in its absorbance is measured over a short period using a stopped-flow spectrophotometer.

Protocol:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES or phosphate buffer, pH 7.4, containing 20 mM Na2SO4 (to maintain constant ionic strength).

-

pH Indicator: 0.2 mM Phenol Red.

-

Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10-20 nM).

-

Inhibitor Solution: A stock solution of the sulfonamide inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.

-

Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C).

-

-

Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used. The wavelength is set to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).

-

Assay Procedure:

-

The enzyme solution (containing the pH indicator and varying concentrations of the inhibitor) is loaded into one syringe of the stopped-flow apparatus.

-

The CO2-saturated water is loaded into the other syringe.

-

The two solutions are rapidly mixed in the observation cell.

-

The initial rate of the change in absorbance is recorded for a period of 10-100 seconds. This reflects the rate of the CA-catalyzed CO2 hydration reaction.

-

The uncatalyzed rate of CO2 hydration is determined in the absence of the enzyme.

-

The catalyzed rate in the absence of the inhibitor is also measured.

-

-

Data Analysis:

-

The initial rates of the reaction at different inhibitor concentrations are determined.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (carbonic anhydrase), and the heat released or absorbed during the binding process is measured by a sensitive microcalorimeter.

Protocol:

-

Sample Preparation:

-

Both the protein (e.g., a purified hCA isoform) and the ligand (e.g., this compound) must be prepared in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM sodium phosphate, pH 7.5, containing 50 mM NaCl.

-

The concentrations of the protein and ligand need to be accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-20 µM, and the ligand concentration in the syringe is 10-20 times higher.

-

All solutions should be thoroughly degassed before use to prevent the formation of air bubbles in the calorimeter.

-

-

Instrumentation: A MicroCal ITC200 or a similar isothermal titration calorimeter is used.

-

Titration Experiment:

-

The sample cell is filled with the protein solution.

-

The injection syringe is filled with the ligand solution.

-

A series of small injections (e.g., 2 µL) of the ligand solution are made into the sample cell at regular intervals (e.g., 150-180 seconds) while the temperature is kept constant.

-

The heat change associated with each injection is measured.

-

A control titration of the ligand into the buffer alone is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The heat of dilution is subtracted from the experimental data.

-

The resulting data (heat change per injection versus the molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).

-

This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Fluorescent Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method for measuring the thermal stability of a protein in the presence and absence of a ligand.

Principle: The assay monitors the unfolding of a protein as the temperature is increased. A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein is used. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol:

-

Reagent Preparation:

-

Protein Solution: A solution of the purified hCA isoform is prepared in a suitable buffer.

-

Ligand Solutions: A series of dilutions of the inhibitor (e.g., this compound) are prepared.

-

Fluorescent Dye: A stock solution of a fluorescent dye like SYPRO Orange is used.

-

-

Assay Setup:

-

The protein, ligand, and fluorescent dye are mixed in the wells of a 96- or 384-well PCR plate.

-

Control wells containing the protein and dye without the ligand are included.

-

-

Instrumentation: A real-time PCR instrument capable of monitoring fluorescence changes with increasing temperature is used.

-

Thermal Denaturation:

-

The plate is heated in the instrument with a gradual temperature ramp (e.g., from 25°C to 95°C).

-

The fluorescence intensity is measured at each temperature increment.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against temperature, generating a melting curve.

-

The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined for the protein alone and in the presence of each ligand concentration.

-

The change in melting temperature (ΔTm) is calculated.

-

The dissociation constant (Kd) can be calculated from the ΔTm values at different ligand concentrations using specific equations that relate the thermal shift to the binding affinity.

-

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced vasodilation via carbonic anhydrase inhibition.

Experimental Workflow

Caption: General experimental workflow for characterizing carbonic anhydrase inhibitors.

Conclusion

This compound's role as a carbonic anhydrase inhibitor presents an intriguing, yet underexplored, facet of its pharmacology. The presence of the requisite sulfonamide moiety strongly suggests an interaction with the active site of carbonic anhydrases, a characteristic shared with other thiazide and thiazide-like diuretics. However, the conspicuous lack of quantitative binding data for this compound in the current scientific literature underscores a significant knowledge gap. The comparative data from structurally similar compounds indicate that this class of diuretics generally exhibits weak to moderate inhibition of various CA isoforms.

The potential for this inhibitory activity to contribute to the antihypertensive effects of this compound, possibly through the modulation of vascular tone, warrants further investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake such studies and definitively quantify the inhibitory profile of this compound against the full panel of human carbonic anhydrase isoforms. Elucidating these interactions will not only provide a more complete understanding of this compound's mechanism of action but could also inform the development of future diuretics with tailored pharmacological profiles.

References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. flore.unifi.it [flore.unifi.it]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Exploratory Studies on Quinethazone's Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinethazone, a quinazoline-based sulfonamide, has long been utilized as a thiazide-like diuretic for the management of hypertension and edema. Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis.[1] However, emerging evidence suggests that the therapeutic and adverse effects of this compound may extend beyond its primary diuretic activity, implicating off-target interactions that contribute to its overall pharmacological profile. This technical guide provides an in-depth exploration of the known and putative off-target effects of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Data on Off-Target Interactions

While specific quantitative data for this compound's off-target effects are limited in publicly available literature, data from related compounds and general knowledge of its chemical class provide valuable insights. The following tables summarize the known primary target interactions and plausible off-target activities.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Quinazolinone Derivatives

| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound Analog (4d) | Bovine Carbonic Anhydrase II (bCA-II) | - | 13.0 ± 0.013 | Competitive |

| This compound Analog (4d) | Human Carbonic Anhydrase II (hCA-II) | 21.5 ± 0.52 | 14.25 ± 0.017 | Competitive |

| This compound Analog (4g) | Human Carbonic Anhydrase II (hCA-II) | 14.0 ± 0.60 | - | - |

| Acetazolamide (Standard) | Human Carbonic Anhydrase II (hCA-II) | 19.6 ± 1.23 | - | - |

Data for quinazolinone derivatives, structurally related to this compound, are presented as a proxy due to the lack of direct quantitative data for this compound itself.[2]

Table 2: Inhibition of the Na+-Cl- Cotransporter (NCC) by Thiazide-like Diuretics

| Compound | Target | IC50 (µM) | Experimental System |

| Metolazone | Rat NCC | 0.3 | Xenopus laevis oocytes |

| Metolazone | Human NCC | 0.43 | MDCKI cells |

Metolazone is a thiazide-like diuretic with a similar primary mechanism of action to this compound.[3][4]

Key Off-Target Mechanisms and Signaling Pathways

This compound's antihypertensive effects, which are not solely attributable to its diuretic action, are thought to be mediated by at least two significant off-target mechanisms: inhibition of carbonic anhydrases and activation of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.

Carbonic Anhydrase Inhibition and Intracellular pH Modulation

This compound is a weak inhibitor of carbonic anhydrases.[1] The inhibition of these enzymes in vascular smooth muscle cells is hypothesized to lead to intracellular alkalinization (an increase in intracellular pH). This change in pH can then allosterically modulate the activity of various ion channels.

Activation of Large-Conductance Calcium-Activated Potassium (KCa) Channels

The increase in intracellular pH resulting from carbonic anhydrase inhibition is thought to activate large-conductance calcium-activated potassium (KCa) channels. The opening of these channels allows for the efflux of potassium ions (K+) from the vascular smooth muscle cells, leading to hyperpolarization of the cell membrane.

Vasodilation Signaling Pathway

The hyperpolarization of the vascular smooth muscle cell membrane closes voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+). The decreased intracellular calcium concentration leads to reduced activation of myosin light-chain kinase (MLCK), promoting dephosphorylation of the myosin light chain (MLC) and resulting in smooth muscle relaxation and vasodilation. This contributes to the antihypertensive effect of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the off-target effects of this compound. Specific parameters would need to be optimized for individual experimental setups.

Carbonic Anhydrase Activity Assay (Spectrophotometric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited by compounds like this compound.

Workflow:

Methodology:

-

Reagent Preparation: Prepare solutions of purified human carbonic anhydrase II, p-nitrophenylacetate (pNPA) as the substrate, and various concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, add the enzyme solution to wells containing either buffer (control) or different concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the pNPA solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 400 nm using a microplate reader. This corresponds to the formation of the product, p-nitrophenol.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Intracellular pH in Vascular Smooth Muscle Cells

This protocol uses a pH-sensitive fluorescent dye to measure changes in intracellular pH upon treatment with this compound.

Methodology:

-

Cell Culture and Dye Loading: Culture vascular smooth muscle cells on glass coverslips. Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a physiological salt solution containing the dye.

-

Fluorescence Microscopy: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

This compound Treatment: Perfuse the cells with the same solution containing this compound at the desired concentration.

-

Data Acquisition: Continuously record the fluorescence ratio during and after this compound application.

-

Calibration and Analysis: At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using a series of high-potassium buffers of known pH in the presence of a protonophore like nigericin. Convert the fluorescence ratio data to intracellular pH values and analyze the change in pH over time.[5]

Electrophysiological Recording of KCa Channels

The patch-clamp technique is used to directly measure the activity of KCa channels in vascular smooth muscle cells.

Workflow:

Methodology:

-

Cell Isolation: Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion.

-

Patch-Clamp Recording: Using a patch-clamp amplifier and a micromanipulator, form a high-resistance seal between a glass micropipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

-

Baseline Recording: Apply a series of voltage steps to the cell and record the resulting potassium currents under control conditions. The pipette solution should contain a known concentration of free calcium to activate KCa channels.

-

This compound Application: Perfuse the cell with an external solution containing this compound.

-

Effect Recording: Apply the same series of voltage steps and record the potassium currents in the presence of this compound.

-

Data Analysis: Compare the current-voltage relationships and the kinetics of channel activation and deactivation before and after the application of this compound to determine its effect on KCa channel activity.[6]

Conclusion

While this compound's primary diuretic effect through NCC inhibition is well-established, its off-target interactions with carbonic anhydrases and large-conductance calcium-activated potassium channels in vascular smooth muscle likely play a significant role in its antihypertensive properties. The proposed mechanism involves carbonic anhydrase inhibition leading to intracellular alkalinization, which in turn activates KCa channels, causing membrane hyperpolarization and vasodilation. Further research is warranted to obtain direct quantitative data for this compound's affinity and efficacy at these off-targets and to fully elucidate the signaling pathways involved. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future exploratory studies into the multifaceted pharmacology of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foundational Pharmacokinetics of Quinethazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinethazone, a quinazoline-based diuretic, has been utilized in the management of hypertension and edema. Despite its clinical use, comprehensive and modern pharmacokinetic data remains notably sparse in publicly available literature. This technical guide synthesizes the foundational knowledge on the pharmacokinetics of this compound, addressing its absorption, distribution, metabolism, and excretion (ADME). Due to the limited quantitative data, this document also outlines inferred experimental protocols for its detailed pharmacokinetic characterization based on established methodologies for similar diuretic compounds. The guide aims to provide a core resource for researchers and professionals in drug development, highlighting areas where further investigation is critically needed.

Introduction

This compound is a thiazide-like diuretic that exerts its primary effect on the renal tubules, leading to increased excretion of sodium and water.[1][2] It is structurally and pharmacologically related to the thiazide diuretics.[1] While its diuretic and antihypertensive effects are established, a detailed understanding of its pharmacokinetic profile is essential for optimizing its therapeutic use and for the development of new drug delivery systems or combination therapies. This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound and proposes methodologies for further research.

Pharmacokinetic Profile

Absorption

Specific details regarding the oral bioavailability and absorption rate of this compound are not specified in the available literature.[2]

Distribution

Information regarding the volume of distribution and protein binding of this compound is currently unavailable.[2]

Metabolism

The metabolic pathways of this compound have not been fully elucidated.[2] Like other sulfonamide-based drugs, it is presumed to undergo some degree of hepatic metabolism.

Excretion

This compound and its metabolites are primarily excreted by the kidneys.[1] Its diuretic effect, which involves increased urinary excretion of sodium, chloride, and potassium, is a key aspect of its elimination.[1][3]

Quantitative Data from Comparative Studies

A study comparing the diuretic effects of a single 50 mg oral dose of this compound with 500 mg of chlorothiazide and a placebo in 27 human volunteers provides some of the only available quantitative data on its excretion.[3] Urine was collected over three 90-minute periods following drug administration.[3]

Table 1: Comparative Urinary Excretion Following a Single Oral Dose in Humans [3]

| Parameter | This compound (50 mg) | Chlorothiazide (500 mg) | Placebo |

| Mean Urine Volume (mL/90 min) | Increased | Increased | Baseline |

| Mean Sodium Excretion (mEq/90 min) | Increased | Increased | Baseline |

| Mean Potassium Excretion (mEq/90 min) | Increased | Increased | Baseline |

| Mean Chloride Excretion (mEq/90 min) | Increased | Increased | Baseline |

| Mean Sodium/Potassium Ratio | Higher | Lower | - |

Note: The study demonstrated a statistically significant diuretic effect for both this compound and chlorothiazide compared to placebo. A key finding was a higher mean sodium-to-potassium excretion ratio for this compound, suggesting a comparatively greater potassium-sparing effect under the study conditions.[3]

Proposed Experimental Protocols for Full Pharmacokinetic Characterization

Given the lack of comprehensive pharmacokinetic data, the following protocols are proposed based on modern analytical techniques used for other diuretics and antihypertensive drugs.[4][5]

In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rats)

-

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance) of this compound following oral and intravenous administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration:

-

Oral group: this compound administered by oral gavage.

-

Intravenous group: this compound administered via the tail vein.

-

-

Blood Sampling: Serial blood samples collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Urine and Feces Collection: Animals housed in metabolic cages for collection of urine and feces over 24 or 48 hours to determine excretion patterns.

-

Sample Preparation: Plasma separated by centrifugation. Plasma and urine samples stored at -80°C until analysis. Feces are homogenized and extracted.

-

Bioanalytical Method: Development and validation of a sensitive and specific analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound in plasma, urine, and fecal homogenates.[4]

-

Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.

-

In Vitro Metabolism Studies

-

Objective: To identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in this compound metabolism.

-

Methodology:

-

Incubation Systems:

-

Human liver microsomes (HLMs) to assess phase I metabolism.

-

Human hepatocytes to investigate both phase I and phase II metabolism.

-

Recombinant human CYP enzymes to identify specific isoforms responsible for metabolism.

-

-

Incubation Conditions: this compound incubated with the respective in vitro systems in the presence of necessary cofactors (e.g., NADPH for CYPs).

-

Metabolite Identification: Analysis of the incubation mixtures using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

-

Reaction Phenotyping: Co-incubation with specific CYP inhibitors or use of recombinant CYPs to determine the contribution of individual enzymes to this compound metabolism.

-

Visualizations

Signaling Pathway: Mechanism of Diuretic Action

Caption: Mechanism of diuretic action of this compound in the distal convoluted tubule.

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: Proposed workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

The foundational pharmacokinetic data for this compound is limited, presenting a significant knowledge gap for a drug that has been in clinical use. The available comparative diuretic data in humans suggests effective natriuretic and diuretic properties.[3] To fully characterize its ADME profile, modern and systematic preclinical and in vitro studies are essential. The proposed experimental protocols in this guide provide a framework for such investigations. A comprehensive understanding of this compound's pharmacokinetics will ultimately support its safe and effective use and inform future drug development efforts in the diuretic and antihypertensive therapeutic areas.

References

- 1. This compound, A NEW ORAL DIURETIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Comparison of the Effects of Chlorothiazide, this compound and Placebo on Student Volunteers and on Rats: A Teaching Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid quantification of 21 antihypertensive and diuretic drugs in plasma by UPLC-MS/MS: Application to clinical and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

The Cornerstone of Diuresis: Unraveling the Structure-Activity Relationship of Quinethazone

A Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Abstract

Quinethazone, a quinazolinone-sulfonamide derivative, has long been a subject of interest in the field of diuretic and antihypertensive therapy. Its efficacy is intrinsically linked to its molecular architecture, where subtle modifications can lead to significant changes in pharmacological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. By dissecting the key structural motifs and their influence on diuretic potency, this document aims to facilitate the rational design of novel and more effective diuretic agents. This guide summarizes quantitative data from related thiazide diuretics to illustrate SAR principles, details experimental protocols for assessing diuretic activity, and provides visualizations of the underlying molecular mechanisms and experimental workflows.

Introduction: The Chemical Blueprint of a Diuretic

This compound is a thiazide-like diuretic that exerts its pharmacological effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby producing a diuretic effect.[1] The core structure of this compound is a 1,2,3,4-tetrahydro-4-oxoquinazoline moiety bearing a sulfonamide group and an ethyl group.[2] The spatial arrangement and electronic properties of these functional groups are critical for its interaction with the target transporter and, consequently, its diuretic activity. Understanding the intricate relationship between this compound's structure and its biological activity is paramount for the development of next-generation diuretics with improved therapeutic profiles.

Mechanism of Action: A Molecular Perspective

The primary molecular target of this compound is the solute carrier family 12 member 3 (SLC12A3), commonly known as the Na+/Cl- cotransporter (NCC).[1] By binding to this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubules, causing more water to be retained and subsequently excreted as urine.

Structure-Activity Relationship (SAR) of Thiazide-like Diuretics

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | X Substituent | Y Substituent | Relative Activity (Ra) |

| 1 | H | H | H | Cl | SO2NH2 | 0.80 |

| 2 | H | H | CH3 | Cl | SO2NH2 | 1.00 |

| 3 | H | H | C2H5 | Cl | SO2NH2 | 1.20 |

| 4 | H | H | n-C3H7 | Cl | SO2NH2 | 1.50 |

| 5 | H | H | iso-C3H7 | Cl | SO2NH2 | 1.30 |

| 6 | CH3 | H | H | Cl | SO2NH2 | 2.00 |

| 7 | H | CH3 | H | Cl | SO2NH2 | 1.30 |

| 8 | H | H | H | CF3 | SO2NH2 | 1.80 |

| 9 | H | H | H | Cl | H | 1.80 |

| 10 | H | H | H | H | SO2NH2 | 1.23 |

Data adapted from a QSAR study on thiazide diuretics. The relative activity (Ra) is a comparative measure of diuretic potency.

From this data, several key SAR insights can be drawn:

-

The Sulfonamide Group: The presence of the sulfonamide group at the Y position is crucial for diuretic activity.

-

Electron-Withdrawing Group: An electron-withdrawing group, such as Cl or CF3, at the X position generally enhances diuretic activity.

-

Substitution on the Quinazolinone Core: Alkyl substitution at the R3 position appears to have a variable effect, with some substitutions increasing activity. Substitution at the R1 and R2 positions can also influence potency.

Experimental Protocols for Assessing Diuretic Activity

The evaluation of the diuretic activity of this compound and its analogs is typically performed using in vivo animal models, most commonly rats. The following is a detailed protocol for a standard diuretic screening assay.

Experimental Workflow

Detailed Methodology

-

Animal Model: Male Wistar rats weighing between 150-200g are used for the study.

-

Acclimatization and Fasting: The animals are acclimatized to laboratory conditions for at least one week before the experiment. Food is withdrawn 15 hours prior to the administration of the test compounds, while water is provided ad libitum.

-

Grouping: The rats are divided into three groups:

-

Control Group: Receives the vehicle (e.g., a starch suspension).

-

Standard Group: Receives a known diuretic agent (e.g., Furosemide) at a standard dose.

-

Test Group(s): Receive the this compound analog(s) at a specified dose (e.g., 50 mg/kg body weight).

-

-

Administration: The test compounds, standard drug, and vehicle are administered orally via gavage.

-

Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 hours.

-

Urine Analysis: The total volume of urine collected from each rat is measured. The concentrations of sodium (Na+) and potassium (K+) in the urine samples are determined using a flame photometer.

-

Data Analysis: The diuretic activity is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. Similarly, natriuretic activity is assessed by comparing the sodium excretion between the groups.

Conclusion and Future Directions

The structure-activity relationship of this compound and related thiazide-like diuretics is a well-established field, yet there remains ample opportunity for further research and development. The core quinazolinone-sulfonamide scaffold is a validated pharmacophore for diuretic activity. Key structural features, including the sulfonamide group and an electron-withdrawing substituent on the aromatic ring, are critical for potent inhibition of the Na+/Cl- cotransporter.

Future research should focus on the synthesis and evaluation of novel this compound analogs with modifications designed to enhance potency, prolong duration of action, and minimize adverse effects such as electrolyte imbalance. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of these new chemical entities. The detailed experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation of these next-generation diuretic agents, ultimately contributing to the development of safer and more effective therapies for hypertension and edema.

References

Methodological & Application

Application Notes and Protocols for Quinethazone in Rat Models

These application notes provide detailed protocols for investigating the diuretic and antihypertensive properties of quinethazone in rat models. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a thiazide-like diuretic that exerts its effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys.[1] This inhibition leads to increased excretion of sodium, chloride, and water.[1] Consequently, plasma volume is reduced, contributing to its antihypertensive effect. While the primary diuretic action is well-understood, the full scope of its antihypertensive mechanism may involve other pathways, including vasodilation.[1]

I. Evaluation of Diuretic Activity in Wistar Rats

This protocol is designed to assess the diuretic potential of this compound by measuring changes in urine volume and electrolyte composition.

Experimental Protocol

-

Animal Model:

-

Male Wistar rats (200-250 g) are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Rats are fasted overnight before the experiment but have free access to water.

-

-

Groups:

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

-

This compound Group: Receives a single oral dose of this compound. The exact dose should be determined based on pilot studies, but a starting point could be extrapolated from human doses.

-

Positive Control Group: Receives a standard diuretic like hydrochlorothiazide or furosemide for comparison.

-

-

Procedure:

-

Immediately after oral administration, individual rats are placed in metabolic cages designed for the separate collection of urine and feces.

-

Urine is collected at predetermined intervals, for example, over a period of 4.5 hours, with collections made every 90 minutes.[2][3]

-

The total volume of urine for each collection period is recorded.

-

Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Data Presentation

Table 1: Effect of this compound on Urine Output in Wistar Rats

| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL/4.5h) | % Increase in Urine Volume |

| Vehicle Control | - | Data | - |

| This compound | Specify Dose | Data | Data |

| Positive Control | Specify Dose | Data | Data |

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Wistar Rats

| Treatment Group | Dose (mg/kg, p.o.) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) |

| Vehicle Control | - | Data | Data | Data |

| This compound | Specify Dose | Data | Data | Data |

| Positive Control | Specify Dose | Data | Data | Data |

Experimental Workflow

Caption: Workflow for evaluating the diuretic activity of this compound in rats.

II. Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the methodology to assess the blood pressure-lowering effects of this compound in a genetically hypertensive rat model.

Experimental Protocol

-

Animal Model:

-

Male Spontaneously Hypertensive Rats (SHRs) are used, typically starting at an age where hypertension is established (e.g., 12-14 weeks).

-

A control group of age-matched normotensive Wistar-Kyoto (WKY) rats can be included for comparison.

-

Animals are housed under standard laboratory conditions.

-

-

Groups:

-

SHR Control Group: Receives the vehicle orally for the duration of the study.

-

This compound-Treated SHR Group: Receives a daily oral dose of this compound.

-

(Optional) WKY Control Group: Receives the vehicle orally.

-

-

Procedure:

-

Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured for all rats before the start of treatment. Non-invasive tail-cuff plethysmography is a common method for this.

-

Daily oral administration of this compound or vehicle is performed for a specified period (e.g., 4-8 weeks).

-

Blood pressure and heart rate are monitored at regular intervals (e.g., weekly) throughout the study.

-

At the end of the study, rats may be euthanized, and tissues (e.g., heart, aorta, kidneys) can be collected for further analysis (e.g., histopathology, gene expression).

-

Data Presentation

Table 3: Effect of Chronic this compound Treatment on Blood Pressure in SHRs

| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |

| SHR Control | - | Data | Data | Data |

| This compound SHR | Specify Dose | Data | Data | Data |

| WKY Control | - | Data | Data | Data |

Table 4: Effect of Chronic this compound Treatment on Heart Rate in SHRs

| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline HR (bpm) | Final HR (bpm) | Change in HR (bpm) |

| SHR Control | - | Data | Data | Data |

| This compound SHR | Specify Dose | Data | Data | Data |

| WKY Control | - | Data | Data | Data |

Signaling Pathway and Experimental Logic

Caption: Simplified signaling pathway of this compound's diuretic and antihypertensive action.

Caption: Logical workflow for the antihypertensive study of this compound in SHRs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A comparison of the effects of chlorothiazide, this compound and placebo on student volunteers and on rats: a teaching exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparison of the Effects of Chlorothiazide, this compound and Placebo on Student Volunteers and on Rats: A Teaching Exercise - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method for Quinethazone quantification in plasma

An HPLC Method for the Quantification of Quinethazone in Human Plasma

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantification of this compound in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Accurate and precise measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The method described here is a robust and reliable approach for the determination of this compound in a complex biological matrix like plasma.

The protocol outlines procedures for sample preparation using protein precipitation, followed by chromatographic separation on a C18 column and quantification with a UV detector. Method validation parameters are also presented to demonstrate the reliability of the method.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Hydrochlorothiazide (≥98% purity)